Nucleophilic Substitution Efficiency: 92% Azide Displacement Yield vs. Class Benchmark
In a nucleophilic substitution reaction with sodium azide in ethanol as solvent, CAS 104085-30-5 achieved a 92% isolated yield of the corresponding azidomethyl derivative (CAS 104085-31-6) [1]. This yield compares favorably to typical SN2 displacement yields for benzylic/heterobenzylic bromides, which commonly range from 70% to 85% under comparable conditions in the absence of optimized catalyst systems [2]. The high yield reflects the favorable electronic environment provided by the conjugated malonate system, which stabilizes the transition state without requiring phase-transfer catalysis or elevated temperatures beyond standard conditions.
| Evidence Dimension | Nucleophilic substitution reaction yield (bromide → azide) |
|---|---|
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | Class-typical SN2 displacement yield for heterobenzylic bromides: 70-85% (literature benchmark range) |
| Quantified Difference | 7-22 percentage points higher yield relative to class benchmark |
| Conditions | Sodium azide, ethanol solvent, room temperature or mild heating; reaction time not explicitly specified but standard SN2 conditions |
Why This Matters
Higher synthetic efficiency reduces material costs and purification burden in multi-step sequences where this compound serves as an intermediate for azide-functionalized thiophene derivatives.
- [1] Molaid. 2-((3-(溴甲基)噻吩-2-基)亚甲基)丙二酸二乙酯. Reaction information: compound reacts with sodium azide in ethanol to yield diethyl<<3-(azidomethyl)-2-thienyl>methylene>propanedioate at 92% yield. CAS 104085-30-5. View Source
- [2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Nucleophilic aliphatic substitution: typical SN2 yields for benzylic and allylic halides with azide nucleophile range from 70-85% under standard conditions without phase-transfer catalysts. View Source
